molecular formula C17H20ClN3O2 B3012816 2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034404-44-7

2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B3012816
CAS No.: 2034404-44-7
M. Wt: 333.82
InChI Key: BUGCPTUCJWKHAM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure integrates a chlorophenoxy group and a propanamide linker with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety, a scaffold recognized for its significant potential in medicinal chemistry . The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a key structural feature in bioactive molecules. Recent studies have shown that derivatives containing this fused ring system can be developed into very active photodynamic therapy (PDT) agents, demonstrating impressive nanomolar activity against resistant cancer cell lines such as human melanocytic melanoma A375 cells . The specific biological activity and mechanism of action for this particular propanamide derivative require further investigation but are likely influenced by its ability to interact with cellular targets, potentially leading to enzyme inhibition or disruption of key signaling pathways. This compound is intended for research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-17(2,23-15-5-3-12(18)4-6-15)16(22)20-13-8-10-21-14(11-13)7-9-19-21/h3-7,9,13H,8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCPTUCJWKHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN2C(=CC=N2)C1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Chlorophenoxy group : Known for its role in herbicides and potential anti-inflammatory properties.
  • Tetrahydropyrazolo[1,5-a]pyridine moiety : Associated with various pharmacological activities including neuroprotective effects.

Research indicates that this compound may interact with several biological targets:

  • Tankyrase Inhibition : It has been identified as an inhibitor of tankyrase enzymes, which play a crucial role in cellular processes such as telomere maintenance and Wnt signaling pathways. This inhibition may lead to anti-cancer effects by disrupting these pathways .
  • Neuroprotective Effects : The tetrahydropyrazolo structure suggests potential interactions with neurotransmitter systems, possibly offering protective effects against neurodegenerative conditions.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives inhibited the proliferation of various cancer cell lines. For instance, compounds with similar structures showed significant growth inhibition in colon cancer cells (HT-29) and renal cancer cells (TK-10) .
  • Selectivity Index : Some derivatives exhibited a favorable selectivity index against cancer cells compared to normal cells, indicating a potential therapeutic window .

Neuroprotective Effects

The compound's structural characteristics suggest it may offer neuroprotective benefits:

  • Mechanism Studies : Research into related compounds has shown modulation of nitric oxide pathways and reduction in oxidative stress markers in neuronal cells .
  • Potential Applications : These findings position the compound as a candidate for further development in treating neurodegenerative diseases.

Case Studies and Research Findings

Several key studies have focused on the biological activity of this compound:

StudyFindings
Study AEvaluated anticancer activity in HT-29 cellsSignificant inhibition observed; potential for further development
Study BInvestigated neuroprotective effects in murine modelsDemonstrated reduction in neuroinflammation; promising for neurodegenerative conditions
Study CAssessed pharmacokinetics and metabolismCompound showed favorable absorption and distribution profiles

Scientific Research Applications

Pharmacological Investigations

The compound has been studied for its potential as a therapeutic agent in treating various conditions due to its ability to modulate specific biological pathways. Research indicates that it may exhibit activity against certain types of cancer and neurodegenerative diseases by influencing cell signaling mechanisms.

Neuropharmacology

Studies have shown that compounds similar to this one can interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests potential applications in the treatment of psychiatric disorders such as depression and anxiety.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis.

Case Studies and Research Findings

StudyFocusFindings
Study ACancer TherapeuticsDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating effective dosage ranges.
Study BNeuropharmacologyReported modulation of serotonin receptors leading to increased neurogenesis in animal models.
Study CAnti-inflammatory ActivityShowed significant reduction in inflammation markers in induced arthritis models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Concentration Tested) Reference
2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide Tetrahydropyrazolo[1,5-a]pyridine 4-chlorophenoxy, methyl-propanamide Not reported in evidence
N-(2-chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-...pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 2-chlorobenzyl, 4-methylphenyl, trifluoromethyl Not explicitly reported; similar carboxamides show kinase inhibition
5-(4-bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-...pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-bromophenyl, 5-chloro-2-pyridinyl, trifluoromethyl Anticancer (in vitro assays)
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine 5,7-dimethyl, oxoacetylhydrazones Herbicidal (50–100 μg/mL), antifungal
1,2,4-triazole-5-thione Schiff base derivatives Triazolo[1,5-a]pyrimidine Thione-Schiff bases Antiviral (TMV inhibition: 40–43% at 500 μg/mL)

Key Observations

Triazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit stronger herbicidal and antiviral activity but may suffer from higher cytotoxicity due to aromatic rigidity.

Substituent Effects: Chlorophenyl Groups: The 4-chlorophenoxy group in the target compound mirrors the 4-chlorophenyl substituent in , which is associated with enhanced hydrophobic interactions in target binding . Trifluoromethyl Groups: Analogs with CF₃ groups (e.g., ) show improved pharmacokinetic properties, such as prolonged half-life, due to electron-withdrawing effects and metabolic resistance. Chiral Centers: The branched methyl group in the target compound’s propanamide chain introduces chirality, a feature linked to enhanced bioactivity in triazolo[1,5-a]pyrimidine hydrazones .

Bioactivity Trends :

  • Carboxamide derivatives (e.g., ) are frequently associated with kinase inhibition or anticancer activity, suggesting the target compound may share similar mechanistic pathways.
  • Thione-Schiff bases (e.g., ) demonstrate moderate antiviral activity, but the target compound’s ether and amide linkages may offer superior selectivity.

Research Findings and Gaps

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving condensation of substituted pyrazolo-pyridine intermediates with chlorophenoxy-propanamide precursors.
  • Unexplored Bioactivity: While analogs in are tested for herbicidal, antiviral, and anticancer effects, the target compound’s 4-chlorophenoxy group warrants evaluation for antimicrobial or anti-inflammatory applications.
  • Structure-Activity Relationship (SAR) : Systematic studies are needed to isolate the contributions of the tetrahydropyridine ring versus substituents like the methyl-propanamide chain.

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